2-chloro-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one
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Overview
Description
2-chloro-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one is a synthetic organic compound that features a pyrazole and piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one typically involves the reaction of 1-methyl-1H-pyrazole with a piperidine derivative under specific conditions. The process often includes chlorination steps to introduce the chlorine atom into the molecule. The reaction conditions may vary, but common reagents include chlorinating agents and solvents that facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents[][3].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-chloro-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies to understand its biological activity and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound may be used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-chloro-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one involves its interaction with molecular targets within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole: A precursor in the synthesis of the compound.
Piperidine derivatives: Compounds with similar piperidine moieties.
Chlorinated organic compounds: Compounds with chlorine atoms that exhibit similar reactivity.
Uniqueness
2-chloro-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one is unique due to its specific combination of pyrazole and piperidine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c1-9(13)12(17)16-5-3-4-10(8-16)11-6-14-15(2)7-11/h6-7,9-10H,3-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZXCKXOKDHKDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)C2=CN(N=C2)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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